N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide
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Overview
Description
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a cyanoethylsulfanyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core through a cyclization reaction. This is followed by the introduction of the cyanoethylsulfanyl group via nucleophilic substitution. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: Its unique chemical properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The cyanoethylsulfanyl group can interact with enzymes or receptors, potentially inhibiting or activating them. The chromene core may also play a role in binding to biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
- N-[2-(2-cyanoethylsulfanyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide
- 2-Methoxyphenyl isocyanate
- 2,2′-Bipyridyl
Comparison: Compared to these similar compounds, N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide is unique due to its specific combination of functional groups. The presence of the chromene core and the cyanoethylsulfanyl group provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c20-10-5-11-25-17-9-4-2-7-15(17)21-19(23)14-12-24-16-8-3-1-6-13(16)18(14)22/h1-4,6-9,12H,5,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZFNQNUGCUDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC=C3SCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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